molecular formula C9H7ClO3 B8574427 3-CHLORO-4-HYDROXYCINNAMIC ACID CAS No. 52507-43-4

3-CHLORO-4-HYDROXYCINNAMIC ACID

Cat. No.: B8574427
CAS No.: 52507-43-4
M. Wt: 198.60 g/mol
InChI Key: VOTXWNQLOVWHNB-UHFFFAOYSA-N
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Description

3-CHLORO-4-HYDROXYCINNAMIC ACID is an organic compound with the molecular formula C9H7ClO3 It is a derivative of cinnamic acid, characterized by the presence of a chloro and hydroxy group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CHLORO-4-HYDROXYCINNAMIC ACID typically involves the reaction of 3-chloro-4-hydroxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of pyridine as a solvent and piperidine as a catalyst, with the reaction being carried out under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-CHLORO-4-HYDROXYCINNAMIC ACID can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-CHLORO-4-HYDROXYCINNAMIC ACID has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-CHLORO-4-HYDROXYCINNAMIC ACID is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes and receptors. The hydroxy and chloro groups on the phenyl ring may play a role in these interactions, potentially affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-CHLORO-4-HYDROXYCINNAMIC ACID is unique due to the presence of both chloro and hydroxy groups on the phenyl ring. This combination of functional groups can influence the compound’s reactivity and biological activity, making it distinct from its analogs .

Properties

CAS No.

52507-43-4

Molecular Formula

C9H7ClO3

Molecular Weight

198.60 g/mol

IUPAC Name

3-(3-chloro-4-hydroxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C9H7ClO3/c10-7-5-6(1-3-8(7)11)2-4-9(12)13/h1-5,11H,(H,12,13)

InChI Key

VOTXWNQLOVWHNB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)O)Cl)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

46.2 g (0.273 mol) of 3-chloro-4-hydroxy-benzaldehyde, 104 g (1 mol) of malonic acid, 140 ml of pyridine and 4 ml of piperidine are heated to 100° C. for 2 hours, whilst stirring. The volatile constituents are distilled off under reduced pressure at 80° C. and the residue is stirred with 800 ml of water. The resulting crystals are filtered off and recrystallised from methanol-water. 3-Chloro-4-hydroxy-cinnamic acid of melting point 180°-182° C. is obtained.
Quantity
46.2 g
Type
reactant
Reaction Step One
Quantity
104 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One

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